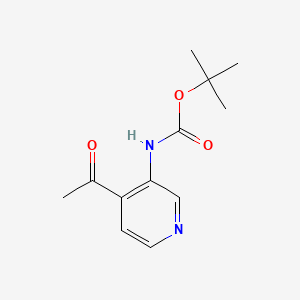

tert-Butyl-(4-Acetylpyridin-3-yl)carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

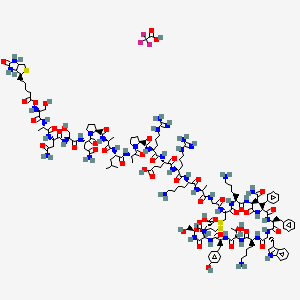

“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a chemical compound with the IUPAC name tert-butyl (3-acetylpyridin-4-yl)carbamate . It has a molecular weight of 236.27 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “tert-Butyl (4-acetylpyridin-3-yl)carbamate” is1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) . Physical and Chemical Properties Analysis

“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von N-Boc-geschützten Anilinen

tert-Butyl-(4-Acetylpyridin-3-yl)carbamat: wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen eingesetzt . Dieser Prozess ist entscheidend für den Schutz der Aminogruppe während chemischer Reaktionen, da er weitere synthetische Umwandlungen ermöglicht, ohne die Aminfunktionalität zu beeinträchtigen.

Herstellung von tetrasubstituierten Pyrrolen

Die Verbindung spielt eine bedeutende Rolle bei der Synthese von tetrasubstituierten Pyrrolen, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole sind wichtige Zwischenprodukte in der pharmazeutischen Forschung und Entwicklung.

Entwicklung von β-Sekretase- und Acetylcholinesterase-Inhibitoren

In-vitro-Studien haben gezeigt, dass Derivate von This compound sowohl als β-Sekretase- als auch als Acetylcholinesterase-Inhibitoren wirken können . Diese Inhibitoren sind potenzielle Therapeutika zur Behandlung der Alzheimer-Krankheit, indem sie die Aggregation von Amyloid-Beta-Peptiden verhindern.

Chemische Umwandlungen, die die tert-Butylgruppe betreffen

Das einzigartige Reaktivitätsmuster der tert-Butylgruppe wird in verschiedenen chemischen Umwandlungen genutzt . Ihr sterischer Anspruch beeinflusst das Ergebnis von Reaktionen, was sie zu einem wertvollen Baustein in der synthetischen Chemie macht.

Relevanz in Biosynthesewegen

Die tert-Butylgruppe, die Teil der Struktur von This compound ist, ist an Biosynthesewegen beteiligt . Sie kann die Synthese von Naturprodukten und deren Analoga beeinflussen.

Bioabbaubprozesse

Die tert-Butylgruppe dieser Verbindung spielt auch eine Rolle in Bioabbaubwegen . Das Verständnis ihres Verhaltens kann bei der Gestaltung umweltfreundlicher Synthese- und Abbauprozesse helfen.

Biokatalytische Prozesse

Die Eigenschaften der tert-Butylgruppe werden für Anwendungen in biokatalytischen Prozessen untersucht . Dazu gehört die Verwendung in enzymkatalysierten Reaktionen, die in der grünen Chemie von entscheidender Bedeutung sind.

Verbesserung der Löslichkeit für die Arzneimittelformulierung

This compound: zeigt Löslichkeit in Methylenchlorid, Chloroform und Alkoholen . Diese Eigenschaft ist vorteilhaft, um die Löslichkeit von Arzneimittelverbindungen zu verbessern, was ein kritischer Faktor in der Arzneimittelformulierung ist.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

tert-Butyl (4-acetylpyridin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, tert-butyl (4-acetylpyridin-3-yl)carbamate has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-butyl (4-acetylpyridin-3-yl)carbamate can increase acetylcholine levels, which may have implications for neurological research .

Cellular Effects

The effects of tert-butyl (4-acetylpyridin-3-yl)carbamate on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, tert-butyl (4-acetylpyridin-3-yl)carbamate can modulate signaling pathways involving acetylcholine, leading to changes in synaptic transmission and plasticity. Additionally, this compound has been reported to affect the expression of genes involved in neurotransmitter synthesis and degradation, further impacting neuronal function .

Molecular Mechanism

The molecular mechanism of action of tert-butyl (4-acetylpyridin-3-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, tert-butyl (4-acetylpyridin-3-yl)carbamate has been shown to modulate the expression of genes encoding enzymes involved in neurotransmitter metabolism, thereby influencing overall neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl (4-acetylpyridin-3-yl)carbamate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the inhibitory effects of tert-butyl (4-acetylpyridin-3-yl)carbamate on acetylcholinesterase may diminish as the compound degrades. Long-term studies have shown that continuous exposure to tert-butyl (4-acetylpyridin-3-yl)carbamate can result in adaptive changes in cellular function, such as upregulation of compensatory pathways to counteract enzyme inhibition .

Dosage Effects in Animal Models

The effects of tert-butyl (4-acetylpyridin-3-yl)carbamate in animal models vary with different dosages. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant adverse effects. At higher doses, tert-butyl (4-acetylpyridin-3-yl)carbamate may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing toxicity .

Metabolic Pathways

tert-Butyl (4-acetylpyridin-3-yl)carbamate is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic hydrolysis to yield its active metabolites. These metabolites can further interact with enzymes involved in neurotransmitter metabolism, such as choline acetyltransferase and monoamine oxidase. The presence of tert-butyl (4-acetylpyridin-3-yl)carbamate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of tert-butyl (4-acetylpyridin-3-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, tert-butyl (4-acetylpyridin-3-yl)carbamate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

The subcellular localization of tert-butyl (4-acetylpyridin-3-yl)carbamate is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, tert-butyl (4-acetylpyridin-3-yl)carbamate can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments can influence its efficacy and specificity in modulating biochemical processes .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-acetylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIZWAPDSDUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743614 |

Source

|

| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260892-75-8 |

Source

|

| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)